molecular formula C28H19ClN2O5 B11471720 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile CAS No. 893782-06-4

2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B11471720
CAS No.: 893782-06-4
M. Wt: 498.9 g/mol
InChI Key: LSHDHMWQKQQVIL-UHFFFAOYSA-N
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Description

This compound, with the systematic name 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile , belongs to the class of chromene derivatives. Let’s break down its structure:

    Chemical Formula: C24H21ClN2O4

    Molecular Weight: 436.899 g/mol

    CAS Number: 315245-11-5

This compound features an intriguing combination of aromatic rings, heterocycles, and functional groups. Its unique structure makes it an interesting subject for scientific exploration.

Preparation Methods

Industrial Production:: Unfortunately, information on large-scale industrial production methods for this compound is scarce. research laboratories may employ custom synthesis or semi-synthetic approaches.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound’s aromatic rings and electron-rich moieties may undergo oxidation reactions.

    Substitution: Nucleophilic substitution at the carbonitrile group or other positions is possible.

    Reduction: Reduction of the carbonyl groups could yield corresponding alcohols.

Common Reagents and Conditions::

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Substitution: Alkyl halides, Lewis acids, or nucleophiles.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:: The specific products formed depend on reaction conditions and substituents. Potential products include hydroxylated derivatives, substituted chromenes, and nitrile-substituted compounds.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Exploration of its pharmacological properties.

    Organic Synthesis: Building blocks for more complex molecules.

Biology and Medicine::

    Anticancer Properties: Investigating its potential as an antitumor agent.

    Anti-inflammatory Effects: Studying its impact on inflammatory pathways.

Industry::

    Dye Synthesis: Chromenes can serve as dyes and pigments.

    Material Science:

Mechanism of Action

The compound’s mechanism of action likely involves interactions with cellular targets. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While this compound is relatively rare, similar chromene derivatives include:

    2-Amino-4-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile: (CAS: 315245-19-3) .

    2-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-7,7-dimethyl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile: (CAS: 337498-97-2) .

These compounds share structural motifs but exhibit distinct variations. Their comparative study can reveal valuable insights.

Properties

CAS No.

893782-06-4

Molecular Formula

C28H19ClN2O5

Molecular Weight

498.9 g/mol

IUPAC Name

2-amino-4-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-5,10-dioxo-4H-benzo[g]chromene-3-carbonitrile

InChI

InChI=1S/C28H19ClN2O5/c1-34-22-12-15(10-11-21(22)35-14-16-6-2-5-9-20(16)29)23-19(13-30)28(31)36-27-24(23)25(32)17-7-3-4-8-18(17)26(27)33/h2-12,23H,14,31H2,1H3

InChI Key

LSHDHMWQKQQVIL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(OC3=C2C(=O)C4=CC=CC=C4C3=O)N)C#N)OCC5=CC=CC=C5Cl

Origin of Product

United States

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